![molecular formula C26H32ClN3O5 B12290961 N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)
N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[9-[2-(2-cloroanilino)-2-oxoethyl]-9-azabiciclo[3.3.1]nonan-3-il]-3,4,5-trimetoxibenzamida es un complejo compuesto orgánico que ha generado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su singular estructura bicíclica y la presencia de múltiples grupos funcionales, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[9-[2-(2-cloroanilino)-2-oxoethyl]-9-azabiciclo[3.3.1]nonan-3-il]-3,4,5-trimetoxibenzamida típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen la formación de la estructura bicíclica nonano, la introducción del grupo cloroanilino y la posterior unión del grupo trimetoxibenzamida. Los reactivos comunes utilizados en estos pasos incluyen borano, ciclooctadieno y varias aminas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. La escalabilidad del proceso de síntesis es crucial para las aplicaciones industriales, y se pueden emplear reactores de flujo continuo para lograrlo .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[9-[2-(2-cloroanilino)-2-oxoethyl]-9-azabiciclo[3.3.1]nonan-3-il]-3,4,5-trimetoxibenzamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: El grupo cloroanilino puede sufrir reacciones de sustitución nucleófila para introducir diferentes sustituyentes
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas y tioles. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
N-[9-[2-(2-cloroanilino)-2-oxoethyl]-9-azabiciclo[3.3.1]nonan-3-il]-3,4,5-trimetoxibenzamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en la síntesis orgánica para crear moléculas complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de N-[9-[2-(2-cloroanilino)-2-oxoethyl]-9-azabiciclo[3.3.1]nonan-3-il]-3,4,5-trimetoxibenzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos similares
9-Borabiciclo[3.3.1]nonano (9-BBN): Conocido por su uso en reacciones de hidroboración.
Carbamato de tert-butilo N-{9-oxobiciclo[3.3.1]nonan-3-il}: Utilizado en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Unicidad
N-[9-[2-(2-cloroanilino)-2-oxoethyl]-9-azabiciclo[3.3.1]nonan-3-il]-3,4,5-trimetoxibenzamida destaca por su singular combinación de grupos funcionales y estructura bicíclica, que confieren una reactividad química distinta y posibles actividades biológicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C26H32ClN3O5 |
|---|---|
Peso molecular |
502.0 g/mol |
Nombre IUPAC |
N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31) |
Clave InChI |
SSPYAPRDKNCABY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


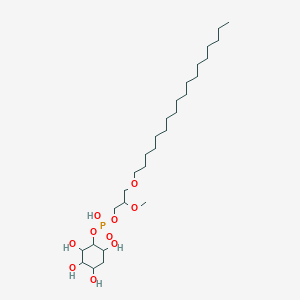
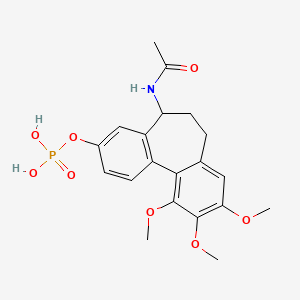
![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-hydroxy-, (9R)-](/img/structure/B12290881.png)

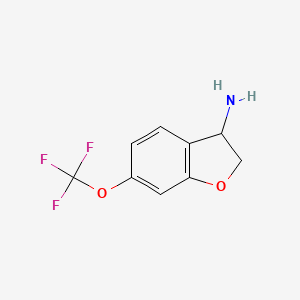
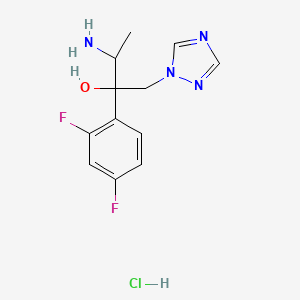
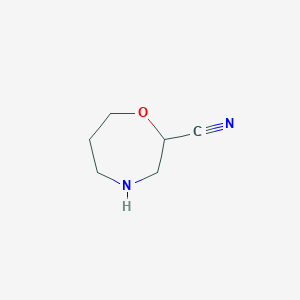
![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)

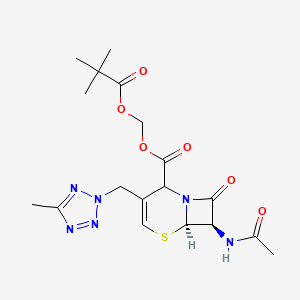
![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
